rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
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Overview
Description
rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride: is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves multiple steps. The process starts with the preparation of the bicyclic core, followed by the introduction of the trifluoromethyl group and the amino group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
- rac-tert-butyl (1R,5S,6S)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
- tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride
- rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate
Uniqueness: The presence of the trifluoromethyl group in rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it particularly valuable in medicinal chemistry.
Properties
Molecular Formula |
C12H20ClF3N2O2 |
---|---|
Molecular Weight |
316.75 g/mol |
IUPAC Name |
tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19F3N2O2.ClH/c1-10(2,3)19-9(18)17-5-8-7(12(13,14)15)4-11(8,16)6-17;/h7-8H,4-6,16H2,1-3H3;1H/t7-,8+,11-;/m0./s1 |
InChI Key |
MVGOLKVFAOOCHB-OVWFGBMUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C[C@@]2(C1)N)C(F)(F)F.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(CC2(C1)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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